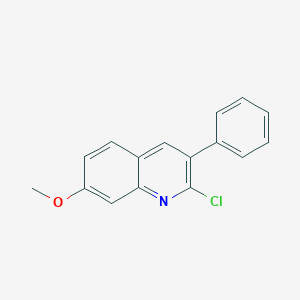

2-Chloro-7-methoxy-3-phenylquinoline

Description

Significance of Quinoline (B57606) Derivatives in Contemporary Chemical and Biological Research

Quinoline and its derivatives are of paramount importance in medicinal and materials chemistry. ijresm.com The quinoline nucleus is a key structural component in many natural products, particularly alkaloids, and is the foundational framework for a multitude of pharmacologically active substances. nih.gov These compounds have demonstrated a wide spectrum of biological activities, including antimalarial, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. ijresm.com The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physical properties. This has led to the development of numerous approved drugs and a continuous stream of research into new therapeutic agents. ijresm.com Beyond medicine, quinoline derivatives are also employed in the development of agrochemicals, fluorescent dyes, and other functional materials. nih.govchemimpex.com

Rationale for Academic Investigation of Substituted Quinoline Cores

The academic pursuit of novel substituted quinoline cores is driven by the quest for new molecules with enhanced or novel functionalities. The strategic placement of different substituents on the quinoline ring can dramatically alter its steric and electronic characteristics, leading to compounds with improved efficacy, selectivity, and pharmacokinetic profiles. Researchers are continually developing new synthetic methodologies to access diverse quinoline derivatives, with a focus on efficiency, sustainability, and the ability to introduce a wide range of functional groups. rsc.orgtandfonline.com These synthetic efforts are often coupled with computational studies to predict the properties of new compounds and to understand their interactions with biological targets. The exploration of substituted quinolines is a vibrant area of research, constantly pushing the boundaries of what is possible in the design of new functional molecules.

Specific Focus on the 2-Chloro-7-methoxy-3-phenylquinoline Moiety in Advanced Chemical Synthesis and Functional Exploration

Within the vast family of quinoline derivatives, this compound stands out as a molecule with significant potential for advanced chemical synthesis and functional exploration. Its structure, featuring a reactive chloro group at the 2-position, a methoxy (B1213986) group at the 7-position, and a phenyl group at the 3-position, offers multiple avenues for further chemical modification and the development of novel compounds.

The presence of the chlorine atom at the 2-position is particularly noteworthy, as it serves as a versatile handle for a variety of chemical transformations. chemimpex.com This position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups, such as amines, alcohols, and thiols. This reactivity is crucial for the construction of more complex molecular architectures and for the synthesis of libraries of compounds for biological screening.

While specific research focused solely on this compound is not extensively documented in publicly available literature, its synthesis can be envisioned through established methods for quinoline construction. One plausible route is the Vilsmeier-Haack reaction, which is a powerful tool for the synthesis of 2-chloro-3-formylquinolines from the corresponding acetanilides. nih.gov A suitably substituted acetanilide (B955) could be cyclized to form a 2-chloro-3-formyl-7-methoxyquinoline intermediate. Subsequent reaction of this intermediate, for instance via a Suzuki or related cross-coupling reaction, could introduce the phenyl group at the 3-position.

The functional exploration of this compound would likely focus on leveraging the reactivity of the 2-chloro substituent. This could involve its use as a key intermediate in the synthesis of novel heterocyclic systems or as a scaffold for the development of new biologically active molecules. The combination of the quinoline core with the specific substitution pattern of this molecule makes it an attractive target for further investigation in the fields of medicinal chemistry and materials science.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 85274-56-2 |

| Molecular Formula | C₁₆H₁₂ClNO |

| Molecular Weight | 269.73 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-methoxy-3-phenylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c1-19-13-8-7-12-9-14(11-5-3-2-4-6-11)16(17)18-15(12)10-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUOBDNTWOCUFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60526958 | |

| Record name | 2-Chloro-7-methoxy-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60526958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85274-56-2 | |

| Record name | 2-Chloro-7-methoxy-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60526958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Direct Synthesis of 2-Chloro-7-methoxy-3-phenylquinoline

The direct synthesis of the this compound scaffold is typically achieved through a multi-step process that first constructs the quinolin-2-one precursor, followed by a chlorination step.

Exploration of Established Synthetic Pathways

The most prominent and established pathway for assembling the core quinoline (B57606) ring is the Friedländer synthesis. researchgate.netnih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.net For the target molecule, this process begins with the synthesis of the 2-hydroxy-7-methoxy-3-phenylquinoline intermediate.

This intermediate is typically formed by reacting 2-amino-4-methoxybenzaldehyde (B1267418) with a compound like ethyl phenylacetate (B1230308) in the presence of an acid or base catalyst. The reaction proceeds through an initial condensation followed by an intramolecular cyclodehydration to form the quinolin-2(1H)-one ring system.

The subsequent and critical step is the conversion of the 2-hydroxy group (which exists in tautomeric equilibrium with the 2-quinolone form) to a chloro group. This is reliably achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). benthamdirect.comresearchgate.net Heating the 2-hydroxy-7-methoxy-3-phenylquinoline intermediate in refluxing POCl₃ effectively substitutes the hydroxyl group with a chlorine atom, yielding the final product, this compound.

Table 1: Established Two-Step Synthesis of this compound

| Step | Reaction Type | Starting Materials | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Friedländer Annulation | 2-amino-4-methoxybenzaldehyde, Ethyl phenylacetate | Acid or Base Catalyst (e.g., Piperidine, p-TsOH) | 2-Hydroxy-7-methoxy-3-phenylquinoline |

| 2 | Chlorination | 2-Hydroxy-7-methoxy-3-phenylquinoline | Phosphorus oxychloride (POCl₃) | This compound |

Development and Optimization of Novel Methodological Approaches

While the classical Friedländer synthesis is robust, modern research has focused on improving its efficiency, yield, and environmental footprint through novel catalytic systems and energy sources.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically accelerate the Friedländer condensation, reducing reaction times from hours to mere minutes. nih.govnih.gov Heating the reactants in a solvent like acetic acid under microwave conditions at elevated temperatures (e.g., 160 °C) can produce the quinoline scaffold in excellent yields. nih.govnih.gov

Advanced Catalysis:

Ionic Liquids: Room temperature ionic liquids (ILs), such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]), have been employed as recyclable and environmentally benign reaction media and catalysts for the Friedländer reaction. mdpi.comlookchem.comrsc.org Their use can simplify the procedure and facilitate catalyst recovery. lookchem.com

Metal-Organic Frameworks (MOFs): MOFs, such as the copper-based CuBTC, have emerged as highly efficient heterogeneous catalysts. acs.orgrsc.org These materials possess a high concentration of Lewis acid sites that can effectively promote the condensation reaction, often under solvent-free conditions, with the advantage of being easily separable and reusable. rsc.orgresearchgate.net

Table 2: Comparison of Catalytic Methods for Quinoline Synthesis

| Method | Catalyst/Condition | Typical Reaction Time | Key Advantages |

|---|---|---|---|

| Conventional | Strong Acid/Base | Several hours to days | Well-established, simple reagents |

| Microwave-Assisted | Acetic Acid | 5-15 minutes | Rapid synthesis, high yields, green solvent |

| Ionic Liquids | [bmim][BF₄] | 1-3 hours | Recyclable media, simple workup |

| Metal-Organic Frameworks | CuBTC | 1-4 hours | Heterogeneous, reusable, high activity, solvent-free option |

Synthesis of Derivatives Incorporating the 2-Chloro-7-methoxyquinoline Core with Phenyl Functionality

The this compound scaffold serves as a versatile building block for creating a diverse library of more complex molecules through functionalization at various positions.

Strategies for Introducing Phenyl Groups at the C-3 Position and Other Strategic Sites

As established, the Friedländer synthesis directly incorporates the phenyl group at the C-3 position from the starting materials. However, modern cross-coupling reactions offer alternative strategies for forging carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating aryl-aryl bonds. organic-chemistry.org While the direct phenylation at C-3 of a pre-existing quinoline ring is less common than its incorporation during ring synthesis, it is a viable strategy. For instance, a related compound, 2-chloro-7-methoxyquinoline-3-carbaldehyde, can undergo a Suzuki coupling with phenylboronic acid at the C-2 position to yield 7-methoxy-2-phenylquinoline-3-carbaldehyde. nih.gov This demonstrates the utility of palladium-catalyzed reactions on this ring system. A similar approach could be envisioned at the C-3 position if a suitable precursor, such as a 3-bromo or 3-triflate derivative, were available.

Functionalization at Other Positions of the Quinoline Ring System for Diversification

The chlorine atom at the C-2 position is the most reactive site for derivatization. It acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups by reacting this compound with various nucleophiles.

Amination: Reaction with primary or secondary amines (e.g., aniline (B41778), morpholine) introduces amino functionalities.

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides yields the corresponding ethers.

Thiolation: Reaction with thiols or thiolates produces thioethers.

These transformations provide access to a broad range of derivatives with modified electronic and steric properties, which is crucial for chemical diversification.

Construction of Hybrid Molecular Architectures (e.g., with Imidazole (B134444), Thiazolidinone, Oxadiazole, Benzimidazole Moieties)

The functional handles on the quinoline core, particularly the C-2 chloro group or a derivative thereof, are instrumental in constructing hybrid molecules that covalently link the quinoline scaffold to other heterocyclic systems.

Imidazole Hybrids: Quinoline-imidazole hybrids can be synthesized through multi-step sequences. For example, N-alkylation of an imidazole ring with a halogenated quinoline derivative, followed by cycloaddition reactions, can produce complex hybrid structures. nih.govrsc.org Ultrasound irradiation has been shown to be an effective green method for promoting these synthetic steps. nih.govrsc.org

Thiazolidinone Hybrids: A common route to quinolinyl-thiazolidinones involves a precursor like 2-chloro-7-methoxyquinoline-3-carbaldehyde. This aldehyde can be condensed with an appropriate amine to form a Schiff base, which then undergoes cyclization with a mercaptoacetic acid derivative (like thiolactic acid) to form the thiazolidinone ring. researchgate.netrroij.comresearchgate.net

Oxadiazole Hybrids: The synthesis of 1,3,4-oxadiazoles typically starts from an acid hydrazide. A quinoline carboxylic acid derivative can be converted to its corresponding acid hydrazide by reaction with hydrazine (B178648) hydrate. Subsequent cyclization of this intermediate, often with an orthoester or by dehydration of a diacylhydrazine intermediate using agents like POCl₃, yields the 1,3,4-oxadiazole (B1194373) ring linked to the quinoline core. nih.govresearchgate.net

Benzimidazole Hybrids: Creating quinoline-benzimidazole hybrids is an area of significant interest. researchgate.netbenthamdirect.comtandfonline.com A general method involves the condensation of a quinoline derivative bearing a carboxylic acid or aldehyde group with an o-phenylenediamine (B120857). For instance, reacting a 2-chloroquinoline-3-carbaldehyde (B1585622) with a substituted o-phenylenediamine can lead to the formation of a 2-(2-chloroquinolin-3-yl)benzimidazole derivative. researchgate.net

Table 3: Synthetic Strategies for Quinoline-Based Hybrid Molecules

| Heterocyclic Moiety | Key Quinoline Precursor | General Reaction Scheme |

|---|---|---|

| Imidazole | Halogenated Quinoline | N-alkylation of imidazole followed by cycloaddition. nih.gov |

| Thiazolidinone | Quinoline-3-carbaldehyde | Formation of Schiff base, then cyclization with mercaptoacetic acid. researchgate.netrroij.com |

| Oxadiazole | Quinoline Carboxylic Acid | Conversion to acid hydrazide, followed by cyclization. nih.gov |

| Benzimidazole | Quinoline-3-carbaldehyde | Condensation with o-phenylenediamine. researchgate.net |

Mechanistic Investigations of Quinoline Synthesis and Derivativatization Reactions

The synthesis and modification of the quinoline scaffold, the foundational structure of this compound, are governed by complex reaction mechanisms. Understanding these pathways is critical for optimizing reaction conditions, improving yields, and designing novel derivatives. This section delves into the mechanistic details of key cyclization and cross-coupling reactions.

The formation of the quinoline ring system can be achieved through various synthetic routes, each with a distinct mechanistic pathway. These cyclization reactions are fundamental to constructing the core of the target molecule.

One prominent method is the Combes quinoline synthesis , which involves the condensation of an arylamine with a 1,3-diketone. The mechanism proceeds through the initial formation of an enamine intermediate from the reaction of the aniline and one of the ketone functionalities. youtube.com This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to yield the quinoline product. youtube.comiipseries.org

Another important route is the electrophilic cyclization of N-(2-alkynyl)anilines . In this process, an electrophile (such as ICl, I₂, or Br₂) activates the alkyne for a 6-endo-dig cyclization. The reaction is initiated by the attack of the electrophile on the alkyne, forming a reactive intermediate. The aniline nitrogen then acts as a nucleophile, attacking the activated alkyne to close the ring and form the quinoline structure. This method is notable for its mild reaction conditions and tolerance of various functional groups. nih.gov

A more recent approach involves an iodine-mediated desulfurative cyclization. A proposed three-step mechanism begins with a Michael addition-cyclization condensation, followed by a desulfurative step mediated by iodine. rsc.org This process highlights the development of novel tandem reactions for efficient quinoline synthesis. researchgate.net

The table below summarizes several classical named reactions for quinoline synthesis, outlining their reactants and general mechanistic principles.

| Synthesis Method | Reactants | Mechanistic Highlights |

| Combes Synthesis | Arylamine, 1,3-Diketone | Enamine formation followed by acid-catalyzed cyclodehydration. youtube.comiipseries.org |

| Skraup Synthesis | Aniline, Glycerol (B35011), Sulfuric Acid, Oxidizing Agent | Dehydration of glycerol to acrolein, followed by Michael addition and electrophilic cyclization. iipseries.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | Conjugate addition of aniline, followed by cyclization and oxidation. iipseries.org |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | Initial aldol-type condensation followed by cyclodehydration. rsc.org |

| Pfitzinger Reaction | Isatin (B1672199), Carbonyl Compound | Ring opening of isatin followed by condensation and cyclization. iipseries.org |

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonate ester | Initial condensation, followed by thermal cyclization and subsequent saponification/decarboxylation. iipseries.org |

This table provides an overview of established methods for forming the quinoline core.

Cross-coupling reactions, particularly those catalyzed by palladium, are indispensable for the derivatization of the quinoline core, such as introducing the phenyl group at the C-3 position. The catalytic cycle of these reactions is primarily defined by the sequential steps of oxidative addition and reductive elimination. libretexts.org This process allows for the formation of new carbon-carbon bonds under mild conditions. nobelprize.orgyoutube.com

The generic catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Negishi reaction) begins with a low-valent palladium(0) complex. nobelprize.orgyoutube.com

Oxidative Addition : This is the initial and often rate-determining step. The active Pd(0) catalyst reacts with an organic electrophile, typically an aryl or vinyl halide (R¹-X), such as 2-chloroquinoline (B121035). The palladium center inserts itself into the carbon-halogen bond, cleaving it. This process increases the oxidation state of the palladium from 0 to +2 and its coordination number by two, forming a square planar organopalladium(II) complex. libretexts.orgnobelprize.orgnih.gov

Transmetalation : In reactions like the Suzuki coupling, the next step involves the transfer of an organic group (R²) from an organometallic reagent (e.g., an organoboron compound) to the palladium(II) complex. A base is typically required to facilitate this step, forming an R¹-Pd(II)-R² intermediate. nobelprize.org

Reductive Elimination : This is the final, product-forming step. The two organic ligands (R¹ and R²) on the palladium(II) center couple together, forming a new carbon-carbon single bond (R¹-R²). Simultaneously, the palladium center is reduced from +2 back to its original 0 oxidation state, regenerating the active catalyst which can then re-enter the catalytic cycle. libretexts.orgnobelprize.org For reductive elimination to occur, the ligands must typically be in a cis orientation to each other. libretexts.org

The efficiency and success of the cross-coupling reaction depend on the delicate balance between these steps and the stability of the various palladium intermediates.

| Catalytic Cycle Step | Palladium Oxidation State | Palladium Coordination Number | Process Description |

| Active Catalyst | 0 | 2 or 3 | A low-valent, coordinatively unsaturated Pd(0) complex enters the cycle. |

| Oxidative Addition | +2 | 4 | The Pd(0) complex inserts into a carbon-halogen bond (e.g., C-Cl) of the substrate. libretexts.org |

| Transmetalation | +2 | 4 | An organic group is transferred from an organometallic reagent to the palladium center. nobelprize.org |

| Reductive Elimination | 0 | 2 | Two organic groups couple and are expelled as the final product, regenerating the Pd(0) catalyst. libretexts.org |

This table illustrates the changes in the palladium catalyst during a typical cross-coupling cycle.

Implementation of Green Chemistry Principles in Quinoline Synthesis

Traditional methods for quinoline synthesis often rely on harsh conditions, hazardous reagents, and toxic solvents, leading to significant environmental concerns. nih.govnih.gov In response, the application of green chemistry principles to the synthesis of quinolines has become a major focus of research, aiming to create more sustainable and environmentally benign processes. ijpsjournal.comnumberanalytics.com

Key green chemistry strategies employed in quinoline synthesis include:

Use of Greener Solvents : A primary goal is to replace volatile and toxic organic solvents. Water and ethanol (B145695) have been successfully used as green solvents for synthesizing quinoline derivatives. researchgate.nettandfonline.com Other alternatives include ionic liquids and deep eutectic solvents (DESs), which are non-volatile and can often be recycled. ijpsjournal.comtandfonline.com Solvent-free, or "neat," reaction conditions represent an ideal approach, minimizing solvent waste entirely. numberanalytics.comtandfonline.com

Alternative Energy Sources : Microwave-assisted synthesis (MAS) has emerged as a powerful tool in green chemistry. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize side reactions through efficient and direct heating of the reactants. ijpsjournal.comtandfonline.com Ultrasound-assisted synthesis is another energy-efficient technique that promotes reactions through acoustic cavitation. nih.gov

Advanced Catalysis : The development of efficient and reusable catalysts is a cornerstone of green synthesis. Heterogeneous catalysts, including various nano-catalysts (e.g., nano-copper), are advantageous because they can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. researchgate.nettandfonline.com The use of earth-abundant and less toxic metal catalysts, such as iron and copper, is preferred over more hazardous heavy metals. ijpsjournal.com Organocatalysts and biocatalysts are also being explored as sustainable alternatives. numberanalytics.com

Atom Economy and One-Pot Reactions : Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the final product, are highly desirable. nih.govtandfonline.com MCRs embody the principle of atom economy by incorporating most or all of the atoms from the starting materials into the desired product, thereby minimizing waste. acs.org One-pot syntheses that combine multiple reaction steps without isolating intermediates also contribute to a greener process by reducing solvent use and purification steps. researchgate.net

| Green Chemistry Principle | Application in Quinoline Synthesis | Examples |

| Waste Prevention | One-pot and multicomponent reactions (MCRs). acs.org | Povarov reaction for direct synthesis of substituted quinolines. iipseries.org |

| Atom Economy | Designing syntheses where the maximum number of atoms from reactants are incorporated into the product. | Three-component syntheses that build the quinoline ring and add substituents in a single operation. tandfonline.com |

| Less Hazardous Synthesis | Use of non-toxic reagents and catalysts. | Employing catalysts like p-toluenesulfonic acid (p-TSA) or reusable Amberlyst-15. researchgate.nettandfonline.com |

| Safer Solvents | Replacing hazardous organic solvents with benign alternatives. | Using water, ethanol, or ionic liquids as the reaction medium. researchgate.nettandfonline.com |

| Energy Efficiency | Utilizing alternative energy sources to reduce energy consumption. | Microwave-assisted synthesis (MAS) and ultrasound irradiation. nih.govijpsjournal.com |

| Catalysis | Use of highly efficient and recyclable catalysts. | Nano-copper, Fe₃O₄ nanoparticles, and p-sulfonic acid calix iipseries.orgarene. researchgate.nettandfonline.com |

This table summarizes the application of key green chemistry principles to the synthesis of quinoline compounds.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A ¹H NMR spectrum for 2-Chloro-7-methoxy-3-phenylquinoline would be expected to show distinct signals for each unique proton in the molecule. The analysis would involve examining the chemical shift (δ) of each signal, its integration (the number of protons it represents), and its multiplicity (splitting pattern), which reveals adjacent protons. Key expected signals would include those for the methoxy (B1213986) group (a singlet, likely around 3.9-4.0 ppm), and a complex series of signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the phenyl and quinoline (B57606) ring systems. The specific coupling constants (J values) would be crucial for assigning the substitution pattern on both ring structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. This would confirm the presence of 16 distinct carbon environments. Expected signals would include the methoxy carbon (around 55-60 ppm) and numerous signals in the aromatic region (typically 100-160 ppm). The chemical shifts would help to differentiate between carbons bonded to heteroatoms (like chlorine, oxygen, and nitrogen) and standard aromatic carbons.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

MALDI-TOF is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with high accuracy while minimizing fragmentation. For this compound, this analysis would be expected to show a prominent molecular ion peak, confirming the compound's mass.

Electron Ionization (EI) Mass Spectrometry

EI-MS is a higher-energy technique that causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern serves as a "fingerprint" for the compound. Analysis of the fragments from this compound would help to confirm the connectivity of the phenyl, methoxy, and chloro substituents on the quinoline core.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For C₁₆H₁₂ClNO, an HRMS analysis would provide an exact mass value (calculated monoisotopic mass: 269.0607 Da) that could be used to confirm the molecular formula and rule out other possibilities with the same nominal mass.

Without access to the raw or published data from these analytical techniques, a scientifically accurate and detailed article on the spectroscopic characterization of this compound cannot be constructed.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent parts: the quinoline core, the phenyl substituent, the chloro group, and the methoxy group.

The primary vibrational modes anticipated for this compound include:

Aromatic C-H Stretching: Vibrations from the C-H bonds on the quinoline and phenyl rings are typically observed in the region of 3100–3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The methyl group of the methoxy substituent will show characteristic symmetric and asymmetric stretching vibrations in the 3000–2850 cm⁻¹ range. scielo.br

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings and the carbon-nitrogen bond of the quinoline system produce a series of sharp peaks in the fingerprint region, typically between 1600 cm⁻¹ and 1450 cm⁻¹. scielo.brresearchgate.net

C-O Stretching: The methoxy group is characterized by a strong C-O stretching band. This is often a complex region, but a prominent band associated with the aryl-O stretching is expected around 1250 cm⁻¹, with another band for the O-CH₃ stretch appearing near 1030 cm⁻¹. scielo.br

Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the out-of-plane C-H bending vibrations, which appear as strong bands in the 900–675 cm⁻¹ range.

These assignments are based on established group frequency correlations and data from structurally related compounds. libretexts.orglibretexts.orgmasterorganicchemistry.com

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Phenyl and Quinoline Rings |

| Aliphatic C-H Stretch | 3000-2850 | Methoxy (-OCH₃) |

| C=C and C=N Stretch | 1600-1450 | Aromatic Rings and Quinoline Core |

| Aryl C-O Stretch | ~1250 | Methoxy Group |

| C-Cl Stretch | 850-550 | Chloro Group |

| Out-of-Plane C-H Bending | 900-675 | Aromatic Rings |

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

While specific single-crystal X-ray diffraction data for this compound is not available, analysis of the closely related compound 7-methoxy-2-phenylquinoline-3-carbaldehyde offers significant structural insights. nih.gov This analog shares the 7-methoxy-phenylquinoline core, providing a reliable model for the fundamental geometry of the ring system.

In the study of 7-methoxy-2-phenylquinoline-3-carbaldehyde, the compound was found to crystallize in the triclinic system with the P-1 space group. nih.gov A key structural feature is the dihedral angle between the phenyl ring and the quinoline ring system, which was determined to be 43.53(4)°. nih.gov This significant twist indicates that the two aromatic components are not coplanar. It is highly probable that this compound would adopt a similarly non-planar conformation to minimize steric hindrance between the phenyl group at position 3 and the quinoline core.

Table 2: Crystallographic Data for the Analogous Compound 7-Methoxy-2-phenylquinoline-3-carbaldehyde. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₃NO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.332 (3) |

| b (Å) | 7.582 (2) |

| c (Å) | 12.487 (4) |

| α (°) | 73.424 (12) |

| β (°) | 85.877 (12) |

| γ (°) | 83.029 (11) |

| V (ų) | 659.9 (4) |

| Z | 2 |

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. For aromatic systems like this compound, C-H···π and π-π stacking interactions are crucial in stabilizing the crystal structure. researchgate.netresearchgate.netnih.gov

In the crystal structure of the related 7-methoxy-2-phenylquinoline-3-carbaldehyde, strong π-π stacking interactions are observed between the quinoline rings of adjacent, inversion-related molecules. nih.gov The centroid-centroid distances for these interactions range from 3.6596(17) Å to 4.0726(18) Å, indicating significant orbital overlap that contributes to the cohesion of the crystal lattice. nih.gov

Additionally, C-H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are common stabilizing forces in such structures. nih.gov In the crystal packing of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline, for instance, C-H···π interactions link molecules into zigzag chains. nih.gov It is therefore anticipated that the crystal structure of this compound would also be heavily influenced by a combination of these π-π stacking and C-H···π interactions, creating a stable, three-dimensional supramolecular architecture. nih.gov

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Photophysical Property Characterization

UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule and its subsequent emissive properties. These techniques are vital for characterizing the photophysical behavior of conjugated aromatic compounds.

The UV-Vis absorption spectrum of a molecule reveals the wavelengths of light that promote electrons to higher energy states. For conjugated systems like quinolines, these spectra typically show intense absorptions corresponding to π-π* transitions. A structurally related compound, 6-Chloro-2-(4-methoxyphenyl)-4-phenyl quinoline, exhibits absorption peaks in solution at approximately 264 nm and 334 nm. scirp.org Given the similar chromophore system, this compound is expected to display a comparable absorption profile, with strong absorption bands in the UV-A and UV-B regions.

Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited electronic state back to the ground state. Many quinoline derivatives are known to be fluorescent. sciforum.net The aforementioned 6-Chloro-2-(4-methoxyphenyl)-4-phenyl quinoline is a strong blue emitter, with an emission maximum (λₑₘ) at 440 nm when excited at 365 nm. scirp.org This suggests that this compound is also likely to be a fluorescent compound, potentially emitting in the blue region of the visible spectrum.

Key photophysical parameters quantify the absorption and emission properties of a fluorophore.

Stokes Shift: This is the difference in wavelength (or energy) between the absorption maximum (λₐₛ) and the emission maximum (λₑₘ). A larger Stokes shift is often desirable in fluorescence applications to minimize self-absorption. For the related 6-Chloro-2-(4-methoxyphenyl)-4-phenyl quinoline, with λₐₛ ~334 nm and λₑₘ at 440 nm, the Stokes shift is approximately 106 nm. scirp.org

Molar Extinction Coefficient (ε): This parameter measures how strongly a compound absorbs light at a given wavelength. It is a constant for a specific molecule in a particular solvent. For similar aromatic systems, molar absorptivity values are typically in the range of 10⁴ L·mol⁻¹·cm⁻¹ for strong π-π* transitions. scielo.br

Quantum Yield (Φ): The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process. While the specific quantum yield for this compound is not reported, the strong emission observed in related compounds suggests it could be a reasonably efficient fluorophore. scirp.orgsciforum.net

Table 3: Photophysical Data for the Related Compound 6-Chloro-2-(4-methoxyphenyl)-4-phenyl quinoline. scirp.org

| Parameter | Value |

|---|---|

| Absorption Maxima (λₐₛ) | ~264 nm, ~334 nm |

| Emission Maximum (λₑₘ) | 440 nm |

| Stokes Shift (approx.) | 106 nm |

Structure Activity Relationship Sar Studies of 2 Chloro 7 Methoxy 3 Phenylquinoline and Its Analogs

Positional and Substituent Effects on Biological Activities

The biological profile of a quinoline (B57606) derivative is heavily influenced by the nature and position of its substituents. Modifications to the quinoline ring can alter its electronic properties, lipophilicity, steric profile, and metabolic stability, thereby affecting its interaction with biological targets. rsc.orgewa.pub

Impact of Chlorine Atom Substitution on Efficacy and Selectivity

The chlorine atom, depending on its position on the quinoline ring, can have profound and varied effects on the molecule's biological activity. The introduction of chlorine can enhance features such as lipophilicity, activity, and selectivity. researchgate.net

The 2-chloroquinoline (B121035) nucleus is considered an important pharmacophore in its own right. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on a series of 2-chloroquinoline derivatives have been conducted to establish its role in antimycobacterial activity, indicating that this moiety is a key structural feature for designing potent antitubercular candidates. nih.gov In the development of dual inhibitors for SARS-CoV-2 proteases Mpro and PLpro, the 2-chloroquinoline moiety was specifically chosen as an active pharmacophore, designed to act as a nucleophilic warhead within the enzyme's active site. nih.gov

However, the effect of a C-2 chloro substituent is highly context-dependent. For instance, in a series of quinoline-imidazole hybrids, the presence of an electron-withdrawing chlorine atom at the C-2 position led to a loss of antimalarial activity, whereas an electron-donating group at the same position was found to be favorable. rsc.org

In contrast, the 7-chloroquinoline (B30040) core is a well-established and critical structural feature in numerous highly effective antimalarial drugs, most notably chloroquine (B1663885). nih.govbiointerfaceresearch.com This highlights the critical importance of the substituent's position. SAR studies on quinine (B1679958) analogs have also shown that replacing a methoxy (B1213986) group with a chlorine atom can enhance antimalarial activity. rsc.org The positive effects of chlorine substitution are often attributed to an increase in lipophilicity and the potential for nonbonding interactions within a target's binding site. researchgate.net

Table 1: Observed Effects of Chlorine Substitution on Quinoline Analogs

| Position of Chlorine | Scaffold/Derivative Class | Observed Biological Effect |

|---|---|---|

| C-2 | Quinoline Derivatives | Identified as a key pharmacophore for antitubercular activity. nih.gov |

| C-2 | Quinoline-imidazole hybrids | Led to a loss of antimalarial activity. rsc.org |

| C-7 | 4-Aminoquinolines | A critical feature for potent antimalarial activity (e.g., Chloroquine). nih.gov |

| General | Quinine Analogs | Replacement of a methoxy group with chloro enhanced antimalarial activity. rsc.org |

Influence of Methoxy Groups on Molecular Activity

Methoxy groups are frequently incorporated into bioactive molecules and play a significant role in modulating pharmacological activity, often through their electron-donating nature and their ability to influence lipophilicity and hydrogen bond formation. researchgate.netmdpi.com

The position of the methoxy group is crucial. In a study of pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substituents were shown to enhance antimigratory activity against cancer cells. researchgate.net Similarly, some quinolinyl chalcones with dimethoxy and trimethoxy substitutions demonstrated good in vitro antimalarial activities. nih.gov For certain quinoline derivatives developed as antiproliferative agents, the introduction of an alkoxy group at the C-7 position was a key design element. nih.gov

Conversely, the presence of a methoxy group is not universally beneficial. In one study of quinolinyl chalcones, a methoxy group at position 8 of the quinoline ring led to minimal inhibition of β-hematin formation, a key process in the malaria parasite's lifecycle. nih.gov This underscores that the influence of the methoxy group is highly dependent on its location on the quinoline scaffold.

SAR studies have shown that the structure-activity relationships of dimethoxybenzene compounds are influenced by the position and number of methoxy groups, which modulate their interactions with biological targets and their physicochemical properties. researchgate.net The presence of methoxy groups can promote cytotoxic activity in various cancer cell lines by facilitating ligand-protein binding. mdpi.com

Table 2: Influence of Methoxy Group Position on Quinoline Analog Activity

| Position of Methoxy | Scaffold/Derivative Class | Observed Biological Effect |

|---|---|---|

| C-7 | Quinoline Derivatives | Introduction of an alkoxy group at C-7 was part of a strategy to enhance antiproliferative activity. nih.gov |

| C-8 | Quinolinyl Chalcones | Resulted in minimal inhibition of β-hematin formation. nih.gov |

| General | Pyrimido[4,5-c]quinolin-1(2H)-ones | Enhanced antimigratory activity in cancer cells. researchgate.net |

| General | Quinolines | Methoxy groups can increase the inhibition zone in antibacterial assays compared to methyl groups. nih.gov |

Role of the Phenyl Moiety at C-3 in Ligand-Target Interactions

While much research has focused on C-2 or C-4 aryl substitutions, the C-3 position is also of strategic importance. In a series of 3-phenyltrifluoromethyl quinoline derivatives, SAR studies revealed that the phenyl group, particularly when substituted with an electronegative group, was crucial for significant growth inhibitory action against breast cancer cell lines. researchgate.net

The spatial orientation of the phenyl ring relative to the quinoline core is a key determinant of its interaction potential. X-ray crystallography of a related compound, 7-methoxy-2-phenylquinoline-3-carbaldehyde, showed that the phenyl ring is twisted relative to the quinoline ring system, with a dihedral angle of 43.53°. nih.gov This non-planar conformation can be critical for fitting into the three-dimensional architecture of a protein's binding pocket. The phenyl ring itself can engage in crucial ligand-target interactions, such as π-π stacking with aromatic amino acid residues in the binding site. researchgate.net

Principles for Rational Design and Targeted Modification to Modulate Pharmacological Efficacy

The rational design of quinoline-based therapeutic agents leverages a deep understanding of SAR to optimize activity, selectivity, and pharmacokinetic properties. benthamscience.commanchester.ac.uk A primary strategy involves the judicious modification of the quinoline scaffold to enhance interactions with the biological target while minimizing off-target effects. researchgate.net

Key principles for the targeted modification of quinoline derivatives include:

Metabolic Blocking: Introducing groups that block sites of metabolic degradation can enhance a compound's in vivo stability and duration of action. This can be achieved by incorporating sterically bulky groups (e.g., t-butyl) or atoms that form strong bonds (e.g., fluorine) at metabolically susceptible positions. benthamscience.comresearchgate.netresearchgate.net

Modulation of Physicochemical Properties: The introduction of specific functional groups can tune properties like solubility and cell permeability. For example, incorporating a basic amino group allows for the formulation of water-soluble hydrochloride salts. researchgate.net Adding flexible alkylamino side chains or alkoxy groups can also enhance properties like water solubility and antiproliferative activity. nih.gov

Computational Modeling: Tools like 3D-QSAR and molecular docking are invaluable for rational drug design. nih.govnih.gov 3D-QSAR contour maps can identify which structural features and steric/electronic fields are favorable or unfavorable for activity, guiding the design of more potent analogs. nih.gov Docking studies can predict binding modes and rationalize observed SAR trends. nih.gov

Molecular Hybridization: This strategy involves covalently linking the quinoline scaffold to another known pharmacophore to create a hybrid molecule with potentially synergistic or dual-acting properties. This approach is widely used to develop novel agents and overcome drug resistance. nih.gov

Comparative SAR Analysis with Other Quinoline Derivatives and Scaffolds

The biological activity of 2-Chloro-7-methoxy-3-phenylquinoline can be contextualized by comparing its structural motifs with those of other quinoline derivatives and related heterocyclic scaffolds.

Comparison with other quinoline derivatives: The effects of substituents on the quinoline ring are highly position-dependent. The 2-chloro and 7-chloro isomers are a prime example. While the 7-chloroquinoline core is a cornerstone of antimalarial drug design, the 2-chloroquinoline moiety has been identified as a promising pharmacophore for antitubercular agents. nih.govnih.gov Similarly, the type of halogen matters; studies on fluoroquinolines have shown that fluorine substitution at position 3 tends to deactivate the molecule's mutagenic potential, whereas substitution at positions 5 or 7 can enhance it. nih.gov This demonstrates that simple positional or elemental changes can lead to drastically different biological outcomes.

Comparison with other scaffolds:

Quinoxaline: This scaffold, a bioisostere of quinoline containing a second nitrogen atom in the benzene (B151609) ring, has also been explored for therapeutic potential. SAR studies of 3-phenylquinoxaline derivatives as antimalarial agents found that 7-methoxy and 3-(4'-chloro)phenyl substitutions were particularly effective. nih.gov This provides a compelling parallel to the substitution pattern of this compound, suggesting that this arrangement of substituents may be favorable for activity across related heterocyclic systems.

Quinazoline (B50416): Another related scaffold, quinazoline, has been extensively studied, particularly for its use as kinase inhibitors. In contrast to some quinoline series where electron-donating methoxy groups are favorable, SAR studies on certain quinazoline-based EGFR inhibitors found that para-substitution on a phenyl moiety with electron-withdrawing groups (e.g., -Cl, -Br) led to higher inhibitory activity compared to electron-donating groups like methoxy. mdpi.com

Cinnoline: The 3-phenylcinnoline (B82849) scaffold has also been investigated, with various derivatives showing antihypertensive, antibacterial, and fungicidal activity. researchgate.net

This comparative analysis reveals that while certain substitution patterns may show promise across different scaffolds, the specific biological activity is ultimately determined by the unique electronic and steric properties of the core heterocyclic system and its interaction with a particular biological target. researchgate.netnih.gov

Biological and Medicinal Chemistry Research Applications

Antimicrobial Research Applications

Derivatives of the 2-chloroquinoline (B121035) scaffold have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms.

The 2-phenylquinoline (B181262) core and related chloroquinoline structures have been investigated for their potential as antibacterial agents. Research has explored the efficacy of these compounds against both Gram-positive and Gram-negative bacteria.

A series of novel 7-chloroquinoline (B30040) derivatives were synthesized and screened for their antibacterial activity against several bacterial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. researchgate.netsemanticscholar.org For instance, the compound 7-chloro-2-methoxyquinoline-3-carbaldehyde demonstrated notable activity against S. pyogenes, while other derivatives showed good activity against E. coli, S. aureus, and P. aeruginosa. researchgate.netsemanticscholar.org

In another study, a set of novel 2-phenyl-quinoline analogs derivatized with 1,2,4-triazoles were synthesized and evaluated for their in vitro antibacterial potential. nih.govresearchgate.net Furthermore, various differentiated 2-chloroquinoline derivatives have been synthesized and screened, with some compounds showing potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 12.5 μg/ml against tested bacterial strains. researchgate.net The antibacterial activity of these quinoline (B57606) derivatives is often explored through their potential interaction with bacterial enzymes like DNA gyrase. researchgate.net

| Compound/Derivative Class | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| 7-chloro-2-methoxyquinoline-3-carbaldehyde | Streptococcus pyogenes | Displayed good activity with an inhibition zone of 11.00 ± 0.02 mm. | researchgate.netsemanticscholar.org |

| 2,7-dichloroquinoline-3-carbonitrile | Staphylococcus aureus, Pseudomonas aeruginosa | Showed good activity with an inhibition zone of 11.00 ± 0.03 mm. | researchgate.netsemanticscholar.org |

| 2-Chloroquinoline scaffold derivatives | Various bacterial strains | A potent derivative (compound 21) showed an MIC of 12.5 μg/ml. | researchgate.net |

| 2-phenyl-quinoline-4-carboxylic acid derivatives | Gram-positive and Gram-negative bacteria | Synthesized conjugates were evaluated for potential antibacterial activity. | nih.govresearchgate.net |

The antifungal potential of the 2-chloroquinoline scaffold has also been a focus of research. Studies have evaluated derivatives against various fungal strains to determine their efficacy. For example, a series of 2-chloroquinoline derivatives were screened in vitro for their ability to inhibit the growth of several fungal strains. researchgate.net In a different study, newly synthesized Schiff bases derived from 7-substituted-2-hydroxy-quinoline-3-carbaldehydes (obtained from 2-chloro-3-formylquinolines) were screened for in-vitro antifungal activity, with some compounds showing significant results. neliti.com The effect of specific substitutions, such as the methoxyl group on related chalcone (B49325) structures, has also been systematically studied to understand its relevance to antifungal activity against species like Candida. nih.gov

The emergence of drug-resistant strains of Mycobacterium tuberculosis (MTB) has necessitated the search for new therapeutic agents. Chloroquinoline derivatives have been explored for their antitubercular properties. A series of 7-chloroquinoline derivatives were synthesized and tested for in vitro activity against M. tuberculosis H37Rv. researchgate.net Some of these compounds were found to be more active than the standard drug rifampicin. researchgate.net The research into related heterocyclic structures like indolizines has also shown promise, with certain derivatives exhibiting significant inhibitory activity against both drug-sensitive (H37Rv) and multi-drug-resistant (MDR) strains of MTB. nih.govresearchgate.net These findings suggest that the quinoline core is a valuable pharmacophore for the development of new antitubercular agents.

Antiviral Research Applications

The 2-phenylquinoline scaffold, central to 2-Chloro-7-methoxy-3-phenylquinoline, has been identified as a promising framework for the development of broad-spectrum antiviral agents, particularly against human coronaviruses.

In the quest for effective treatments against coronavirus-mediated diseases, a library of compounds was screened for inhibitory activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govnih.gov A compound featuring a 2-phenylquinoline scaffold emerged as a significant hit, displaying an EC₅₀ (half-maximal effective concentration) value of 6 μM. nih.govnih.gov

Subsequent synthesis and evaluation of related analogues confirmed the potential of the 2-phenylquinoline scaffold. Many of these derivatives maintained low micromolar activity against SARS-CoV-2 replication and showed a lack of cytotoxicity at concentrations up to 100 μM. nih.govnih.gov Importantly, the most promising of these compounds also demonstrated potent antiviral activity against other human coronaviruses, including HCoV-229E (an alphacoronavirus) and HCoV-OC43 (a betacoronavirus), with EC₅₀ values in the sub-micromolar to low micromolar range. nih.govnih.gov

| Virus | Cell Line | EC₅₀ Range for 2-PhQ Derivatives (μM) | Reference |

|---|---|---|---|

| SARS-CoV-2 | Vero-E6 | Initial hit EC₅₀ = 6 μM; analogues showed low μM activity. | nih.govnih.gov |

| HCoV-229E | HEL 299 | 0.2 - 9.4 | nih.govnih.gov |

| HCoV-OC43 | HEL 299 | 0.6 - 7.7 | nih.govnih.gov |

Understanding the mechanism of action is crucial for drug development. Research into the antiviral activity of 2-phenylquinoline derivatives has pointed towards the inhibition of key viral enzymes. Specifically, the SARS-CoV-2 helicase, nsp13, has been identified as a potential molecular target. nih.govnih.gov Helicases are essential enzymes that unwind nucleic acids and are critical for viral replication, making them attractive targets for antiviral drugs. nih.govbiorxiv.org

One particular derivative, which featured a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core, demonstrated potent inhibitory activity against the SARS-CoV-2 nsp13 helicase. nih.govnih.gov Since the helicase enzyme is highly conserved among coronaviruses, targeting it could lead to the development of pan-coronavirus inhibitors, which would be effective against a broad range of existing and emerging coronaviruses. nih.govnih.gov

No Publicly Available Research Found for "this compound" in Requested Biological and Medicinal Applications

Extensive and targeted searches for scientific literature concerning the biological and medicinal chemistry research applications of the chemical compound This compound have yielded no specific studies that align with the requested article outline. While a considerable body of research exists for various quinoline derivatives, there appears to be no publicly available data on the exploration of this particular compound's effects on cell proliferation, apoptosis induction, angiogenesis, cholinesterase inhibition, or anticonvulsant activity.

Research in the fields of anticancer and neuropharmacological applications is often focused on specific structural analogs or derivatives of a core chemical scaffold. For instance, studies were identified for related but distinct quinoline compounds, such as C-(2-chloroquinoline-3-yl)-N-phenyl nitrone, which has been investigated for its ability to inhibit the growth of MCF-7 breast cancer cells and induce apoptosis. In the area of neuropharmacology, research has been conducted on tacrine-7-chloroquinoline hybrids for their cholinesterase inhibition properties and on derivatives of 1,2,4-triazolo[4,3-a]quinolines for their anticonvulsant effects.

However, the specific combination of a chloro group at the 2-position, a methoxy (B1213986) group at the 7-position, and a phenyl group at the 3-position on the quinoline core, as defined by This compound , does not appear in the existing scientific literature within the scope of the requested biological activities.

Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the user's specified outline, as the foundational research data for this specific compound is not available in the public domain.

Antiprotozoal and Antimalarial Research within the Quinoline Scaffold Framework

The quinoline ring system is of paramount importance in the development of antiprotozoal drugs, most notably in the fight against malaria. nih.gov Historically, quinine (B1679958), an alkaloid extracted from cinchona bark, was the first major treatment for malaria, and its quinoline structure paved the way for synthetic analogs like chloroquine (B1663885). nih.gov The 7-chloro-4-aminoquinoline core is considered critical for the antimalarial activity of many compounds in this class. mdpi.com Structure-activity relationship (SAR) studies have shown that this core structure helps inhibit the formation of hemozoin (hematin) in the parasite, a crucial detoxification process. mdpi.com

Research into chloroquinoline-based chalcones has demonstrated their potential against various protozoa. While their in vitro antimalarial activity against Plasmodium falciparum was found to be relatively low compared to established drugs like chloroquine, several derivatives showed significant activity against Entamoeba histolytytica, the parasite responsible for amoebiasis. nih.gov This highlights the versatility of the chloroquinoline scaffold in targeting different protozoan parasites. Furthermore, diaryl-substituted quinoline scaffolds are recognized as integral components of various bioactive agents, displaying a wide range of biological activities, including antimalarial properties. mdpi.com

The hybridization of the 7-chloroquinoline moiety with other chemical entities is a common strategy to develop new antimalarial agents. This approach aims to create structurally diverse molecules that may overcome resistance mechanisms developed by the parasite. mdpi.com Given that this compound contains both the critical 7-position methoxy group (often explored in antimalarial quinolines) and a 2-position chloro-substituent, it represents a scaffold with significant potential for antiprotozoal and antimalarial drug discovery.

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The quinoline scaffold has been a recurring theme in the search for new antileishmanial agents. nih.gov Various quinoline derivatives have shown promise in both in vitro and in vivo models. For instance, natural quinolines such as 2-phenylquinoline and 4-methoxy-2-phenylquinoline (B373701) have been identified as moderately active against Leishmania species. nih.gov

Synthetic derivatives have also yielded potent candidates. Studies on 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives revealed a potential leishmanicidal effect against Leishmania mexicana promastigotes, with IC₅₀ values below 10 µM. mdpi.com Investigations into the mechanism of action of these compounds suggest they induce a collapse of the parasite's mitochondrial electrochemical membrane potential, a critical factor for parasite survival. mdpi.com

Other aminoquinolines, such as the 8-aminoquinoline (B160924) tafenoquine, which is in development for malaria treatment, also exhibit significant antileishmanial activity against several Leishmania species. nih.gov The broad antiprotozoal activity across the quinoline class suggests that this compound could warrant investigation for its potential efficacy against Leishmania parasites.

| Compound Class | Target Organism | Activity/Finding | Reference |

|---|---|---|---|

| Chloroquinoline-based Chalcones | Entamoeba histolytica | Several compounds more active than metronidazole (B1676534) (IC₅₀ = 1.46 μM) | nih.gov |

| Chloroquinoline-based Chalcones | Plasmodium falciparum (3D7 strain) | Relatively low activity compared to chloroquine (IC₅₀ = 0.0065 μM) | nih.gov |

| 2-Phenylquinoline / 4-Methoxy-2-phenylquinoline | Leishmania species | Moderately active in vitro | nih.gov |

| 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives | Leishmania mexicana (promastigotes) | Potential leishmanicidal effect with IC₅₀ < 10 µM | mdpi.com |

| Tafenoquine (8-aminoquinoline) | Leishmania donovani (in vivo) | Effective dose (ED₅₀) values of 1.2 to 3.5 mg/kg for 5 days | nih.gov |

Investigation of Enzyme and Receptor Interactions as Molecular Targets

The biological activities of quinoline derivatives are often traced back to their interactions with specific enzymes and receptors. The diverse chemical space occupied by substituted quinolines allows them to target a wide array of proteins.

One significant area of research has been the inhibition of the proteasome. Substituted quinolines have been identified as a novel class of nonpeptidic, noncovalent proteasome inhibitors. nih.gov Kinetic analysis of one such quinoline derivative demonstrated a pattern consistent with mixed-type inhibition of the chymotrypsin-like activity of the proteasome. This suggests an allosteric-type modulation, where the quinoline compound binds to a site distinct from the active site, thereby inhibiting the enzyme's function. nih.gov

Diaryl-substituted quinoline scaffolds, a class that includes this compound, have been associated with inhibitory properties against a diverse set of important enzyme targets. mdpi.com These include Epidermal Growth Factor Receptor (EGFR)/Focal Adhesion Kinase (FAK), Human Ecto-5′-nucleotidase, and cyclooxygenase-2 (COX-2). mdpi.com The related quinazoline (B50416) scaffold has also been extensively studied, with many derivatives acting as potent inhibitors of EGFR tyrosine kinase, a critical target in cancer therapy. nih.gov

Furthermore, research on 3-phenylquinoline (B3031154) derivatives has identified their ability to function as inhibitors of the tumor suppressor protein p53. These compounds can modulate cellular responses by stabilizing the p53 protein and affecting the expression of its target genes. The structural similarity of this compound to these various enzyme inhibitors makes it a compound of interest for screening against multiple molecular targets.

| Molecular Target | Compound Class | Mechanism/Type of Interaction | Reference |

|---|---|---|---|

| Proteasome (Chymotrypsin-like activity) | Substituted Quinolines | Noncovalent, mixed-type inhibition (allosteric modulation) | nih.gov |

| EGFR/FAK Kinase | Diaryl-substituted Quinolines | Enzyme inhibition | mdpi.com |

| Human Ecto-5′-nucleotidase | Diaryl-substituted Quinolines | Enzyme inhibition | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Diaryl-substituted Quinolines | Enzyme inhibition | mdpi.com |

| p53 | 3-Phenylquinoline derivatives | Inhibition of transcriptional activity | |

| EGFR Tyrosine Kinase | Quinazoline derivatives | Competitive binding at ATP-binding site | nih.gov |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In a typical molecular docking study involving a quinoline (B57606) derivative, the compound is virtually placed into the binding site of a biological target. nih.gov The simulation then explores various binding poses, calculating a "docking score" for each, which estimates the binding affinity. nih.gov For quinoline compounds, targets often include enzymes like HIV reverse transcriptase or various kinases involved in cancer pathways. nih.govmdpi.com

A study on 2-Chloro-7-methoxy-3-phenylquinoline would involve preparing its 3D structure and docking it into the active site of a relevant protein. The results would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.govmdpi.com For instance, the chloro and methoxy (B1213986) groups on the quinoline core, as well as the phenyl substituent, would be analyzed for their contributions to binding. While specific docking studies for this compound are not available in the retrieved literature, the table below illustrates the typical output of such an analysis.

Table 1: Illustrative Molecular Docking Results for a Quinoline Derivative This table is a representative example of typical docking results and does not represent actual data for this compound.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| PI3Kα | -9.2 | Val851, Lys802 | Hydrogen Bond |

| Trp780, Tyr836 | Hydrophobic | ||

| Phe930 | π-π Stacking | ||

| HIV-RT | -8.5 | Lys101, Lys103 | Hydrogen Bond |

| Tyr181, Tyr188 | π-π Stacking | ||

| Pro236, Val106 | Hydrophobic |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the molecular geometry, stability, and various chemical properties of organic compounds. dergipark.org.tr

The first step in a DFT analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. dergipark.org.tr This process involves calculating bond lengths, bond angles, and dihedral angles. For quinoline derivatives, methods like B3LYP with a 6-311++G(d,p) basis set are commonly employed to achieve accurate results. dergi-fytronix.comdergipark.org.tr The optimized structure provides a foundation for all subsequent property calculations. The stability of the molecule is often inferred from its total energy and the energies of its frontier molecular orbitals (HOMO and LUMO).

From the optimized geometry and electronic structure, several key chemical descriptors can be calculated to predict the molecule's reactivity. These global reactivity descriptors are derived from the energies of the HOMO and LUMO. nih.gov

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of an electron from a stable system. It is the negative of electronegativity (μ = -χ).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

While specific DFT calculations for this compound are not found in the searched literature, the following table presents an example of such properties calculated for a similar quinoline derivative.

Table 2: Predicted Chemical Properties from DFT (Illustrative Example) This table contains representative values based on studies of similar molecules and is not actual data for this compound.

| Property | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.25 |

| LUMO Energy | ELUMO | - | -2.15 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.10 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.20 |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -4.20 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.05 |

| Chemical Softness | S | 1/η | 0.488 |

| Electrophilicity Index | ω | μ²/2η | 4.30 |

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic excited states and photophysical properties of molecules. It is particularly useful for simulating UV-Visible absorption spectra by calculating the electronic transition energies and their corresponding oscillator strengths. dergipark.org.tr

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, typically from the HOMO to the LUMO or other nearby orbitals. dergipark.org.tr The results would help in understanding the molecule's color and its behavior upon exposure to light. Studies on related quinoline derivatives often use the TD-DFT method to correlate theoretical spectra with experimental data, providing a detailed assignment of the observed absorption bands. dergipark.org.tr

Hirshfeld Surface Analysis for Detailed Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, color-coded to show different types of close contacts with neighboring molecules. nih.gov

Table 3: Illustrative Contributions to the Hirshfeld Surface for a Chloroquinoline Derivative This table presents a typical breakdown of intermolecular contacts and is not specific data for this compound.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 38.5 |

| C···H / H···C | 25.0 |

| Cl···H / H···Cl | 15.2 |

| O···H / H···O | 10.8 |

| C···C (π-π stacking) | 5.5 |

| Other | 5.0 |

Applications in Catalysis and Materials Science

2-Chloro-7-methoxy-3-phenylquinoline as a Ligand in Homogeneous and Heterogeneous Catalysis

The presence of a nitrogen atom with a lone pair of electrons in the quinoline (B57606) ring system allows this compound to function as an effective ligand for transition metals. This coordination ability is central to its application in catalysis, where it can be used to stabilize and modulate the reactivity of metal centers in both homogeneous and heterogeneous systems.

Formation and Characterization of Transition Metal Complexes (e.g., Palladium(II))

This compound can form stable complexes with various transition metals, with a particular affinity for palladium(II). The nitrogen atom of the quinoline ring acts as a Lewis base, donating its lone pair of electrons to the empty orbitals of the palladium center to form a coordinate bond. The synthesis of these complexes typically involves the reaction of the quinoline ligand with a palladium(II) salt, such as palladium(II) chloride or palladium(II) acetate, in a suitable solvent. mdpi.commdpi.com

The resulting complexes, often with a square planar geometry around the palladium center, can be thoroughly characterized using a suite of spectroscopic and analytical techniques. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the complex and to observe changes in the chemical shifts of the ligand's protons and carbons upon coordination to the metal.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the coordination of the quinoline nitrogen to the palladium by observing shifts in the vibrational frequencies of the C=N bond.

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and composition of the palladium complex. mdpi.com

| Technique | Observed Feature | Interpretation |

|---|---|---|

| ¹H NMR | Downfield shift of quinoline protons | Coordination of quinoline N to Pd(II) center |

| ¹³C NMR | Shift in carbon resonances near the N atom | Confirmation of ligand-metal binding |

| IR Spectroscopy | Shift in C=N stretching frequency (e.g., from ~1600 cm⁻¹ to ~1620 cm⁻¹) | Evidence of N-Pd bond formation |

| Mass Spectrometry | Peak corresponding to the molecular ion [M]⁺ | Confirmation of molecular formula and mass |

Evaluation of Catalytic Activity in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium complexes bearing N-heterocyclic ligands are renowned for their catalytic prowess in cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a prime example. libretexts.orgresearchgate.net

A palladium(II) complex of this compound can serve as a precatalyst in such reactions. In the catalytic cycle, the Pd(II) precatalyst is first reduced in situ to the active Pd(0) species. libretexts.org The quinoline ligand plays a crucial role throughout the cycle by:

Stabilizing the Pd(0) active species: Preventing aggregation into inactive palladium black.

Modulating electronic properties: The electron-donating methoxy (B1213986) group can enhance the electron density at the metal center, influencing the rates of oxidative addition and reductive elimination. libretexts.org

Influencing steric environment: The bulky phenyl group can affect substrate approach and product release, potentially influencing selectivity. nih.gov

The catalytic efficiency of such a system is evaluated by monitoring reaction yield, turnover number (TON), and turnover frequency (TOF) under various conditions, including different bases, solvents, and temperatures. mdpi.com

| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 92 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 85 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Na₂CO₃ | DMF/H₂O | 80 | 95 |

Supramolecular Chemistry and Development of Advanced Materials

Beyond catalysis, the unique molecular structure of this compound makes it an attractive candidate for the construction of supramolecular assemblies and advanced functional materials. mdpi.combrighton.ac.uk

Design of Novel Materials with Tailored Electronic or Optical Properties

Quinoline derivatives are known to possess interesting photophysical properties, including fluorescence. mdpi.commdpi.com The extended π-conjugated system of this compound, encompassing both the quinoline and phenyl rings, is responsible for its electronic and optical characteristics. These properties can be finely tuned by the substituents:

The methoxy group acts as an electron-donating group, which can increase the energy of the Highest Occupied Molecular Orbital (HOMO) and influence the absorption and emission wavelengths. mdpi.com

The chloro group is an electron-withdrawing group that can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The phenyl group extends the π-conjugation, which typically leads to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. researchgate.net

By strategically incorporating this quinoline derivative into larger molecular systems, such as polymers or metal-organic frameworks (MOFs), it is possible to design novel materials with tailored properties for applications in organic light-emitting diodes (OLEDs), sensors, or organic photovoltaics. rsc.orgresearchgate.net The ability to modify the electronic energy gap (HOMO-LUMO gap) is critical for controlling the color of emitted light or the efficiency of charge separation in these devices. mdpi.com

Exploration of Self-Assembly and Non-Covalent Interactions for Material Engineering

Material engineering at the molecular level relies on controlling how individual molecules arrange themselves into larger, ordered structures. This process, known as self-assembly, is governed by a network of specific, non-covalent interactions. rsc.orgnih.gov this compound possesses several features that can direct its self-assembly into well-defined supramolecular architectures. researchgate.net

π-π Stacking: The flat, aromatic surfaces of the quinoline and phenyl rings can stack on top of each other, an interaction driven by favorable orbital overlap. This is a key force in the organization of many aromatic molecules. nih.gov

Hydrogen Bonding: While the molecule itself lacks traditional hydrogen bond donors, the oxygen atom of the methoxy group and the nitrogen of the quinoline ring can act as hydrogen bond acceptors, interacting with other molecules that do have donor groups (e.g., water, alcohols). rsc.org

Halogen Bonding: The chlorine atom can act as a Lewis acidic region (a "σ-hole") and interact favorably with Lewis bases like lone pairs on oxygen or nitrogen atoms, forming a directional halogen bond.

C-H···π Interactions: The C-H bonds of one molecule can interact with the electron-rich π-cloud of an aromatic ring on an adjacent molecule. nih.gov

By harnessing these varied and directional non-covalent interactions, this compound can be used as a programmable building block to engineer complex, multi-dimensional materials with emergent properties. rsc.orgmdpi.com

| Interaction Type | Participating Groups | Role in Self-Assembly |

|---|---|---|

| π-π Stacking | Quinoline and Phenyl rings | Promotes columnar or layered structures |

| Hydrogen Bonding (Acceptor) | Methoxy Oxygen, Quinoline Nitrogen | Directs assembly with H-bond donors |

| Halogen Bonding | Chlorine atom | Provides directional control in crystal engineering |